molecular formula C10H9N5 B13880586 5-(1H-imidazol-5-yl)-1H-indazol-3-amine

5-(1H-imidazol-5-yl)-1H-indazol-3-amine

Cat. No.: B13880586
M. Wt: 199.21 g/mol
InChI Key: AAWDCFDAOCEJNS-UHFFFAOYSA-N
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Description

5-(1H-imidazol-5-yl)-1H-indazol-3-amine is a heterocyclic compound that features both an imidazole and an indazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine typically involves the formation of the imidazole and indazole rings through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production while maintaining the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the imidazole or indazole rings .

Scientific Research Applications

5-(1H-imidazol-5-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1H-imidazol-5-yl)-1H-indazol-3-amine apart is the combination of both imidazole and indazole rings in a single molecule. This unique structure allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-1H-indazol-3-amine

InChI

InChI=1S/C10H9N5/c11-10-7-3-6(9-4-12-5-13-9)1-2-8(7)14-15-10/h1-5H,(H,12,13)(H3,11,14,15)

InChI Key

AAWDCFDAOCEJNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=CN3)C(=NN2)N

Origin of Product

United States

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